Cas no 2580243-51-0 (benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate)
benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2580243-51-0
- benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate
- EN300-26869096
- benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate
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- Inchi: 1S/C16H22N2O4S/c17-23(20,21)14-10-16(8-4-5-9-16)18(11-14)15(19)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H2,17,20,21)
- InChI Key: YAXGMAGKHPIOIB-UHFFFAOYSA-N
- SMILES: S(C1CN(C(=O)OCC2C=CC=CC=2)C2(CCCC2)C1)(N)(=O)=O
Computed Properties
- Exact Mass: 338.13002836g/mol
- Monoisotopic Mass: 338.13002836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 531
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 98.1Ų
benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26869096-1g |
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate |
2580243-51-0 | 1g |
$1014.0 | 2023-09-11 | ||
| Enamine | EN300-26869096-5g |
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate |
2580243-51-0 | 5g |
$2940.0 | 2023-09-11 | ||
| Enamine | EN300-26869096-10g |
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate |
2580243-51-0 | 10g |
$4360.0 | 2023-09-11 | ||
| Enamine | EN300-26869096-0.05g |
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate |
2580243-51-0 | 95.0% | 0.05g |
$851.0 | 2025-03-20 | |
| Enamine | EN300-26869096-0.1g |
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate |
2580243-51-0 | 95.0% | 0.1g |
$892.0 | 2025-03-20 | |
| Enamine | EN300-26869096-0.25g |
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate |
2580243-51-0 | 95.0% | 0.25g |
$933.0 | 2025-03-20 | |
| Enamine | EN300-26869096-0.5g |
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate |
2580243-51-0 | 95.0% | 0.5g |
$974.0 | 2025-03-20 | |
| Enamine | EN300-26869096-1.0g |
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate |
2580243-51-0 | 95.0% | 1.0g |
$1014.0 | 2025-03-20 | |
| Enamine | EN300-26869096-2.5g |
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate |
2580243-51-0 | 95.0% | 2.5g |
$1988.0 | 2025-03-20 | |
| Enamine | EN300-26869096-5.0g |
benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate |
2580243-51-0 | 95.0% | 5.0g |
$2940.0 | 2025-03-20 |
benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on benzyl 3-sulfamoyl-1-azaspiro4.4nonane-1-carboxylate
Benzyl 3-Sulfamoyl-1-Azaspiro[4.4]Nonane-1-Carboxylate: A Comprehensive Overview
Benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate, identified by the CAS number 2580243-51-0, is a complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom, in this case, a nitrogen atom. The structure of this compound is intriguing, featuring a benzyl group attached to a spiro ring system that includes a sulfamoyl group and a carboxylate moiety.
The synthesis of benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate involves multi-step organic reactions, including nucleophilic substitutions, ring-closing reactions, and functional group transformations. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving yield and purity. These improvements are particularly important for applications in drug discovery and materials science, where precise control over molecular structure is critical.
One of the most notable features of this compound is its unique pharmacokinetic profile. Studies have shown that the spiro ring system enhances the compound's bioavailability, making it a promising candidate for drug delivery systems. Additionally, the presence of the sulfamoyl group introduces hydrophilic properties, which can improve solubility and stability in aqueous environments.
Recent research has also explored the potential of benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate as a building block for constructing bioactive molecules. Its rigid spiro structure provides an ideal scaffold for designing molecules with specific biological activities, such as enzyme inhibition or receptor binding. For instance, studies have demonstrated its ability to act as a template for creating ligands that target G-protein coupled receptors (GPCRs), a class of proteins critical in cellular signaling.
In terms of material science applications, the compound's structural rigidity and functional groups make it suitable for use in polymer chemistry. Researchers have investigated its potential as a monomer in the synthesis of novel polymers with tailored mechanical and thermal properties. These polymers could find applications in advanced materials for electronics, aerospace, and biomedical devices.
The environmental impact of benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate has also been a topic of recent interest. Studies have assessed its biodegradability under various conditions, with findings suggesting that it undergoes efficient degradation under aerobic conditions. This is particularly relevant for industries seeking to develop sustainable chemical processes with minimal environmental footprint.
In conclusion, benzyl 3-sulfamoyl-1-azaspiro[4.4]nonane-1-carboxylate (CAS No.: 2580243-51-0) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and sustainable chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemical science.
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